Lipophilicity (LogP) Differential: Fluorinated vs. Non-Fluorinated 4-(4-Benzyl-1-piperazinyl)benzoic Acid Core
The 3-fluoro substitution on the benzoic acid ring increases lipophilicity compared to the non-fluorinated analog 4-(4-benzyl-1-piperazinyl)benzoic acid (CAS 94038-26-3). The fluorinated target compound exhibits a calculated LogP of approximately 2.85 (XLogP3: 0.7) , whereas the non-fluorinated analog has a molecular weight of 296.36 g/mol and lacks the electron-withdrawing fluorine effect [1]. The fluorine atom enhances membrane permeability potential and alters the electronic distribution of the carboxylic acid group [2].
| Evidence Dimension | Lipophilicity (LogP) and molecular properties |
|---|---|
| Target Compound Data | LogP: 2.84900 (calculated); XLogP3: 0.7; MW: 314.35; contains 3-fluoro substituent |
| Comparator Or Baseline | 4-(4-Benzyl-1-piperazinyl)benzoic acid (CAS 94038-26-3): MW 296.36; no fluorine substitution |
| Quantified Difference | ΔMW: +18 g/mol; enhanced lipophilicity via fluorine incorporation |
| Conditions | Calculated LogP values; in silico prediction |
Why This Matters
Fluorine substitution alters the compound's LogP and electronic properties, which directly affects membrane permeability and target binding in cellular assays.
- [1] Chem960. 4-(4-Benzylpiperazin-1-yl)benzoic acid (CAS 94038-26-3) compound information. View Source
- [2] NBInno. The Role of 3-Fluorobenzoic Acid in Modern Pharmaceutical Synthesis. 2025. View Source
